![molecular formula C12H22N2O2 B2883619 tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 2172213-54-4](/img/structure/B2883619.png)
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound that can be used in the synthesis of various inhibitors . It has potential medical uses for treating conditions like diabetes and obesity .
Synthesis Analysis
This compound can be used to synthesize ketohexokinase (KHK) inhibitors . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .Molecular Structure Analysis
The molecular formula of “this compound” is C11H20N2O2 . Its average mass is 212.289 Da and its monoisotopic mass is 212.152481 Da .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H20N2O2 . It has an average mass of 212.289 Da and a monoisotopic mass of 212.152481 Da .Mecanismo De Acción
Tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). By binding to the substrate-binding site of EAAT2, this compound prevents the uptake of glutamate into the presynaptic neuron, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on glutamate transporters, this compound has been found to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor. This compound has also been found to induce apoptosis in cancer cells and modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate in lab experiments is its potent inhibitory effect on glutamate transporters. This makes this compound a valuable tool for studying the role of glutamate in synaptic transmission and plasticity. However, one of the limitations of using this compound is its non-specific effects on ion channels and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future research on tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate could focus on its potential therapeutic applications. This compound has been found to exhibit anti-cancer activity, and further research could explore its potential as a cancer treatment. Additionally, this compound could be studied for its potential to modulate the activity of the immune system, which could have applications in the treatment of autoimmune diseases. Finally, further research could explore the potential of this compound as a tool for studying the role of glutamate in neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory effect on glutamate transporters makes it a valuable tool for studying the role of glutamate in synaptic transmission and plasticity. Further research on this compound could explore its potential therapeutic applications in cancer treatment and autoimmune diseases, as well as its potential as a tool for studying neurological disorders.
Métodos De Síntesis
The synthesis of tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-oxo-4-phenylbutanoate with methyl hydrazine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of neuroscience. This compound has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of glutamate in the brain. By inhibiting glutamate transporters, this compound can increase the levels of glutamate in the brain, which can lead to enhanced synaptic transmission and plasticity.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-12(5-6-13-9)7-14(8-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPVIXTACNHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


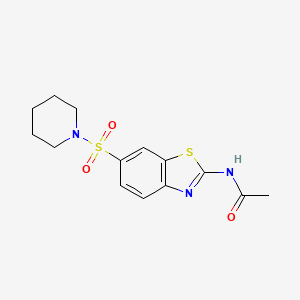
![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)
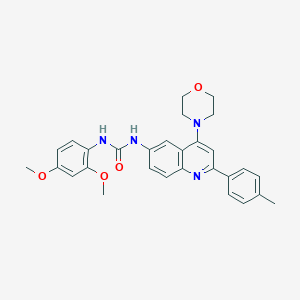
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
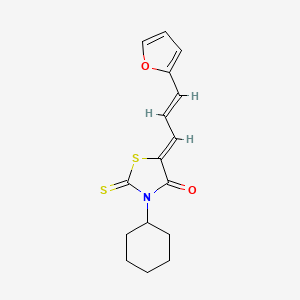
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
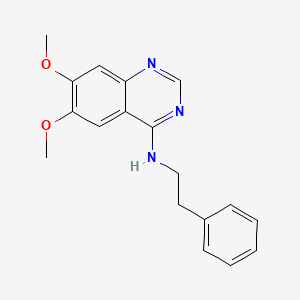
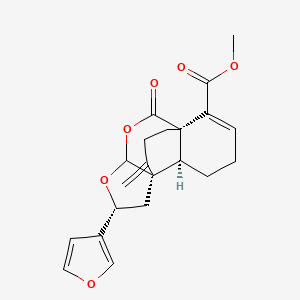
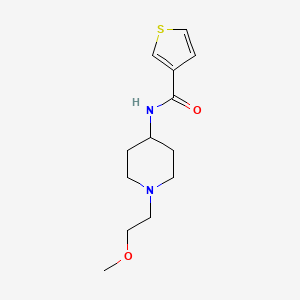
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
